5-Ethoxycarbonyl-2'-deoxycytidine
CAS No.: 1210427-55-6
Cat. No.: VC2809066
Molecular Formula: C12H17N3O6
Molecular Weight: 299.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1210427-55-6 |
---|---|
Molecular Formula | C12H17N3O6 |
Molecular Weight | 299.28 g/mol |
IUPAC Name | ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1 |
Standard InChI Key | QHUBWBLYAVILJG-DJLDLDEBSA-N |
Isomeric SMILES | CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES | CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Canonical SMILES | CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Ethoxycarbonyl-2'-deoxycytidine consists of a cytosine base with an ethoxycarbonyl group at the 5-position, linked to a 2'-deoxyribose sugar. The molecular formula would likely be C12H17N3O6, representing:
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Cytosine base (C4H4N3O)
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2'-deoxyribose sugar (C5H9O3)
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Ethoxycarbonyl group (C3H5O2)
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Minus one oxygen atom at the glycosidic bond
The ester group in 5-Ethoxycarbonyl-2'-deoxycytidine would likely influence its solubility profile, potentially increasing lipophilicity compared to unmodified 2'-deoxycytidine, while possibly decreasing water solubility relative to the parent compound.
Synthesis and Preparation Methods
Purification Considerations
Purification of nucleoside analogs typically involves:
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Column chromatography using silica gel
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Recrystallization from appropriate solvent systems
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HPLC purification for analytical grade material
These methods would likely be applicable to 5-Ethoxycarbonyl-2'-deoxycytidine, with specific conditions optimized for its unique physicochemical properties.
Comparison with Related Nucleoside Analogs
Functional Group Effects
The ethoxycarbonyl group (-COOC2H5) at the 5-position would likely confer several distinct properties:
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Increased molecular weight and size compared to unmodified cytidine
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Enhanced lipophilicity due to the ethyl component
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Potential for hydrogen bonding through the carbonyl group
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Susceptibility to enzymatic hydrolysis of the ester bond
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Different electronic distribution in the cytosine ring system
These properties would influence how 5-Ethoxycarbonyl-2'-deoxycytidine interacts with biological systems, including enzyme recognition, cellular uptake, and metabolic processing.
Metabolism and Pharmacokinetic Considerations
Cellular Uptake Considerations
The ethoxycarbonyl modification would likely affect cellular uptake and distribution. Nucleoside transporters are typically involved in the cellular uptake of nucleoside analogs, but the increased lipophilicity from the ethoxycarbonyl group might also allow for some passive diffusion across cell membranes. This could potentially affect the compound's distribution profile and target tissue accumulation.
Research Gaps and Future Directions
Current Limitations in Research
The apparent scarcity of specific information on 5-Ethoxycarbonyl-2'-deoxycytidine in the scientific literature suggests several research gaps:
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Comprehensive characterization of physical and chemical properties
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Efficient synthetic routes and optimization
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Detailed biological activity profiling
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Metabolic studies to determine cellular processing
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Structure-activity relationship studies comparing with other 5-modified cytidine derivatives
Future Research Opportunities
Future research on 5-Ethoxycarbonyl-2'-deoxycytidine could explore:
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Development of improved synthetic methods
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Investigation of potential antiviral or anticancer activities
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Exploration as a prodrug for targeted nucleoside delivery
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Applications in nucleic acid research and diagnostics
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Comparative studies with other 5-substituted cytidine derivatives to establish structure-activity relationships
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